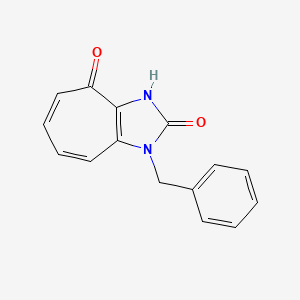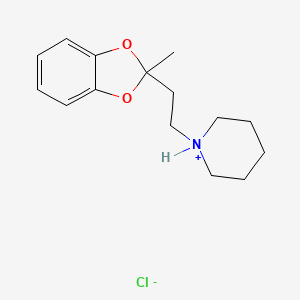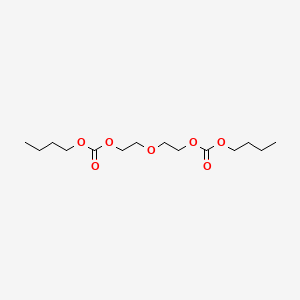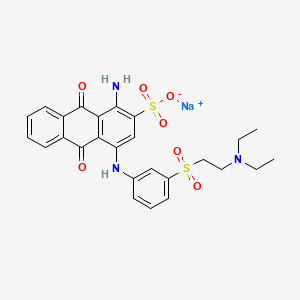
methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound It is characterized by its cyclopropane ring, which is substituted with various functional groups, including dichloroethenyl, dimethyl, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of Substituents: The dichloroethenyl, dimethyl, and phenoxyphenyl groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the availability of starting materials, reaction efficiency, and the need for purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dichloroethenyl group, potentially converting it to a less oxidized form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity, including its effects on various cellular processes.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Lacks the phenoxyphenyl group.
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-phenylcyclopropane-1-carboxylate: Contains a phenyl group instead of a phenoxyphenyl group.
Uniqueness
The presence of the phenoxyphenyl group in methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Properties
Molecular Formula |
C21H20Cl2O3 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-20(2)17(13-18(22)23)21(20,19(24)25-3)14-8-7-11-16(12-14)26-15-9-5-4-6-10-15/h4-13,17H,1-3H3/t17-,21+/m1/s1 |
InChI Key |
BZCPMDGKZRKHIG-UTKZUKDTSA-N |
Isomeric SMILES |
CC1([C@H]([C@@]1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)


![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)




